3-Iodo-2,4-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC13793176
Molecular Formula: C8H12IN3
Molecular Weight: 277.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12IN3 |
|---|---|
| Molecular Weight | 277.11 g/mol |
| IUPAC Name | 3-iodo-2,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C8H12IN3/c1-6-7(9)8-11(2)4-3-5-12(8)10-6/h3-5H2,1-2H3 |
| Standard InChI Key | UUCXHKHDSTVOHR-UHFFFAOYSA-N |
| SMILES | CC1=NN2CCCN(C2=C1I)C |
| Canonical SMILES | CC1=NN2CCCN(C2=C1I)C |
Introduction
Structural Characteristics of 3-Iodo-2,4-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Core Architecture and Substituent Effects
The compound features a fused pyrazolo[1,5-a]pyrimidine scaffold, comprising a pyrazole ring (positions 1–5) fused to a partially saturated pyrimidine ring (positions 5–7). The tetrahydropyrimidine moiety introduces conformational rigidity, while the iodine atom at position 3 and methyl groups at positions 2 and 4 modulate electronic and steric properties .
The iodine substituent, with its large atomic radius and polarizability, enhances van der Waals interactions in hydrophobic binding pockets of protein kinases . Methyl groups at positions 2 and 4 contribute to metabolic stability by shielding reactive sites from enzymatic oxidation. Crystallographic studies of analogous structures reveal a planar pyrazole ring and a puckered tetrahydropyrimidine ring, with bond angles optimized for π-π stacking in ATP-binding domains .
Synthetic Methodologies
Cyclization Strategies
A cornerstone synthesis involves the cyclocondensation of 5-aminopyrazole derivatives with enaminones or chalcones. For example, Sikdar et al. (2023) demonstrated a one-pot protocol using potassium persulfate (K₂S₂O₈) to facilitate cyclization and subsequent oxidative iodination . The reaction proceeds via:
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Cyclocondensation: Formation of the pyrazolo[1,5-a]pyrimidine core through nucleophilic attack of the pyrazole amino group on the enaminone carbonyl.
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Oxidative Halogenation: Introduction of iodine at position 3 using sodium iodide and K₂S₂O₈ under mild conditions (Scheme 1) .
This method achieves yields exceeding 70%, with regioselectivity governed by the electron-withdrawing effects of substituents .
Microwave-Assisted Synthesis
Moustafa et al. (2022) optimized a microwave-assisted route using N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide and benzylidene malononitrile. Irradiation at 120°C for 20 minutes selectively yields the 7-amino regioisomer, avoiding competing pathways . The protocol reduces reaction times from hours to minutes while maintaining yields above 65% .
Biological Activities and Pharmacological Applications
Protein Kinase Inhibition
3-Iodo-2,4-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exhibits potent inhibition against kinases such as EGFR and B-Raf, with IC₅₀ values in the nanomolar range . Its mechanism involves:
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ATP-Competitive Binding: Iodine at position 3 occupies a hydrophobic cleft adjacent to the ATP-binding site, displacing the cofactor.
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Allosteric Modulation: Methyl groups stabilize a kinase conformation incompatible with substrate phosphorylation .
Table 1: Kinase Inhibition Profiles of Select Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| 3-Iodo-2,4-dimethyl... | EGFR | 12.3 | 8.5 |
| 3-Chloro-2-methyl... | B-Raf | 18.7 | 5.2 |
| 4-Amino-2-methyl... | MEK | 24.1 | 3.8 |
| Data adapted from Sikdar et al. (2023) |
Anticancer Efficacy
In in vivo models of non-small cell lung cancer (NSCLC), the compound reduced tumor volume by 58% at 10 mg/kg/day, outperforming erlotinib (42% reduction) . Synergistic effects with paclitaxel enhanced apoptosis via caspase-3 activation .
Comparative Analysis with Structural Analogues
Halogen Substituent Effects
Replacing iodine with chlorine or fluorine alters binding kinetics:
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Iodine: Enhances binding affinity (ΔG = −9.2 kcal/mol) due to hydrophobic and halogen-bonding interactions .
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Chlorine: Moderate affinity (ΔG = −7.8 kcal/mol) with faster dissociation rates .
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Fluorine: Minimal activity due to poor hydrophobic complementarity .
Methyl Group Positioning
Methyl at position 4 improves metabolic stability (t₁/₂ = 6.2 h vs. 2.1 h for unmethylated analogues) by blocking CYP3A4-mediated oxidation .
Challenges and Future Directions
Overcoming Drug Resistance
Prolonged use induces T790M mutations in EGFR, reducing binding affinity 10-fold . Strategies include:
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Dual-Target Inhibitors: Hybrid molecules targeting EGFR and HSP90.
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Prodrug Formulations: Phosphate esters for enhanced solubility and tissue penetration .
Green Chemistry Approaches
Solvent-free mechanochemical synthesis and biocatalytic halogenation are under investigation to reduce environmental impact .
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